molecular formula C13H14N4S B12919270 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone CAS No. 31397-22-5

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone

Katalognummer: B12919270
CAS-Nummer: 31397-22-5
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: DNSTVJBRUNYBGH-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.

    N-phenylhydrazinecarbothioamide: Another precursor used in the synthesis.

    Imidazole derivatives: Compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

31397-22-5

Molekularformel

C13H14N4S

Molekulargewicht

258.34 g/mol

IUPAC-Name

1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C13H14N4S/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+

InChI-Schlüssel

DNSTVJBRUNYBGH-GXDHUFHOSA-N

Isomerische SMILES

CN1C=CC=C1/C=N/NC(=S)NC2=CC=CC=C2

Kanonische SMILES

CN1C=CC=C1C=NNC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.